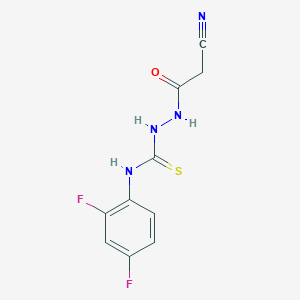![molecular formula C15H13F6NO B4733435 (2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one](/img/structure/B4733435.png)
(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one
描述
(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups attached to an aniline moiety, which is further linked to a cyclohexanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one typically involves the condensation of 3,5-bis(trifluoromethyl)aniline with cyclohexanone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl groups and aniline moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, (2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound to investigate the interactions between trifluoromethylated molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation. It may also find applications in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, potentially modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by interacting with cellular receptors or other biomolecules.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: A precursor to (2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one, used in various chemical syntheses.
Trifluoromethylbenzene: A simpler compound with similar trifluoromethyl groups, used in the synthesis of more complex molecules.
Cyclohexanone: The cyclohexanone moiety in the compound provides a basis for comparison with other cyclohexanone derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethyl groups and aniline moiety attached to a cyclohexanone structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-12(6-10)22-8-9-3-1-2-4-13(9)23/h5-8,22H,1-4H2/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVBXDNVGPIXMG-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B4733365.png)
![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid](/img/structure/B4733381.png)
![N-[3-(4-morpholinyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4733397.png)
![5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4733403.png)


![methyl 5-benzyl-2-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4733420.png)
![{5-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4733428.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4733447.png)

![2-([1,1'-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide](/img/structure/B4733469.png)
